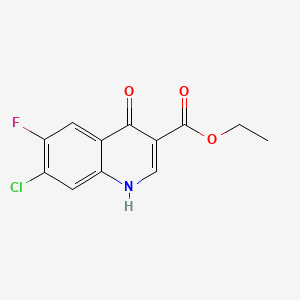

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 8.75 (s, 1H, H-2), 7.83–7.54 (m, 2H, H-5 and H-8), 4.40 (q, 2H, -OCH₂CH₃), and 1.13 (t, 3H, -OCH₂CH₃). The absence of aromatic protons at positions 7 and 6 confirms halogen substitution.

- ¹³C NMR : Key signals include δ 165.8 (C=O, ester), 162.1 (C=O, 4-keto), and 60.1 (-OCH₂CH₃).

Infrared (IR) Spectroscopy

Prominent absorptions at:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 269 ([M]⁺), with fragmentation patterns revealing losses of -COOEt (73 Da) and -Cl (35 Da). High-resolution MS confirms the exact mass as 269.025499 .

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 275 nm (π→π* transitions) and 325 nm (n→π* transitions), characteristic of conjugated quinoline systems.

Comparative Structural Analysis with Quinoline Derivatives

This compound shares structural motifs with pharmacologically active quinolones but differs in substitution patterns:

The 6-fluoro substitution enhances electronegativity, increasing lipophilicity (LogP ~2.7) compared to non-fluorinated analogs (LogP ~2.3). This modification improves membrane permeability, critical for antimicrobial activity. Conversely, replacing the 6-fluoro with a cyclopropyl group (as in ciprofloxacin derivatives) alters target binding kinetics.

Properties

IUPAC Name |

ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOYRWBXBBOLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990658 | |

| Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70458-93-4, 75073-15-3 | |

| Record name | 6-Fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethylamine with tartaric acid to form ethyl acetate salt and sodium chloride. This is followed by the reaction of a fluorinated compound with 3,5-dichloro-2,4-dinitrobenzaldehyde to produce the desired quinoline derivative .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction is used to remove oxygen or add hydrogen to the compound.

Substitution: Common in organic chemistry, this reaction involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Chemistry

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate serves as an important intermediate in the synthesis of other quinoline derivatives. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.

Biology

The compound is extensively studied for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

This data highlights the compound's potential as a candidate for developing new antibiotic therapies.

Medicine

In the pharmaceutical domain, this compound is being explored for its potential use in treating infectious diseases and cancer. It is considered a lead compound for developing new antibiotics due to its ability to disrupt bacterial enzyme functions and inhibit microbial growth. Moreover, its structural features enhance its lipophilicity, improving membrane permeability and bioavailability in target organisms.

Case Studies

Study on Antimicrobial Efficacy:

A recent study evaluated the antibacterial properties of this compound against resistant bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, suggesting its potential in overcoming antibiotic resistance.

Comparative Analysis with Other Compounds:

In comparative studies with similar quinoline derivatives, this compound demonstrated enhanced activity due to specific halogen substitutions that allow better targeting of resistant bacterial strains .

Industrial Applications

Beyond medicinal uses, this compound is utilized in the production of dyes and pigments due to its chemical stability and color properties. Its versatility makes it valuable not only in pharmaceuticals but also in various industrial applications where quinoline derivatives are required.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Key Properties

- Physical Data : Melting point: 60–62°C ; Boiling point: 384.5°C; Density: 1.416 g/cm³; LogP: 2.497 .

- Synthesis : Efficiently prepared via Gould-Jacobs reactions under microwave irradiation (94.2% yield) using aluminum catalysts .

- Biological Activity : Exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Candida albicans .

Comparison with Similar Compounds

The compound is compared to structurally analogous quinolone derivatives, focusing on substituent effects, synthetic strategies, and biological profiles.

Structural Analogues and Substituent Effects

Key Observations :

Key Observations :

Key Observations :

- Tricyclic Derivatives : Structural expansion (e.g., prulifloxacin) improves potency against Gram-negative pathogens .

- Nitro Substituents : Nitro groups at C8 (e.g., ) enhance antitubercular activity .

Physicochemical and Regulatory Profiles

Biological Activity

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and notable biological activity. Its molecular formula is with a molecular weight of approximately 269.66 g/mol. The compound features distinct functional groups, including a chloro atom, a fluoro atom, and a hydroxy group, contributing to its diverse biological properties.

- Molecular Formula : C₁₂H₉ClFNO₃

- Molecular Weight : 269.66 g/mol

- Melting Point : >300 °C

- Boiling Point : ~372.1 °C

- Density : ~1.451 g/cm³

The presence of halogen substituents enhances the compound's lipophilicity, which may improve its bioavailability and membrane permeability.

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial activity against various bacteria, including strains resistant to conventional antibiotics. Its mechanism of action primarily involves the inhibition of bacterial enzymes, which disrupts essential cellular processes.

Efficacy Against Bacterial Strains

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Here are some key findings:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results demonstrate the compound's potential as an effective antimicrobial agent, particularly in the treatment of infections caused by resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in microbial inhibition, potentially involving enzyme inhibition and disruption of metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancer cells. The compound is believed to inhibit critical enzymes involved in DNA replication and repair processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives, which also exhibit biological activity. Below is a comparative table highlighting some related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClFNO₃ | Different chlorine position |

| Pefloxacin | C₁₈H₁₈ClF₂N₃O₄ | Broader spectrum fluoroquinolone antibiotic |

| Ciprofloxacin | C₁₈H₁₈F₂N₄O₁ | Known for potent antibacterial activity |

The unique combination of chlorine and fluorine substituents in this compound enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation was conducted on various synthesized alkaloids, revealing that this compound exhibited significant antimicrobial effects against multiple bacterial strains with MIC values comparable to established antibiotics .

- Anticancer Research : Research highlighted its potential role in cancer treatment, showing that it could inhibit the growth of specific cancer cell lines through enzyme inhibition mechanisms similar to those observed in bacterial cells.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate?

The compound is synthesized via the Gould-Jacobs reaction starting from 3-chloro-4-fluoroaniline. Microwave-assisted cyclization using aluminum metal as a catalyst improves reaction efficiency and yield. Post-synthetic modifications, such as ethylation, are performed under controlled conditions (e.g., DMSO solvent with/without Bu₄NI to influence regioselectivity) .

Q. Which analytical techniques are essential for structural confirmation?

X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are critical. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups. For example, X-ray analysis of derivatives reveals intermolecular interactions like C–H⋯O and C–H⋯Cl hydrogen bonds affecting crystal packing .

Q. What biological activities have been reported for this compound?

It exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity is attributed to the quinoline scaffold, with modifications (e.g., triazole substitutions) enhancing potency in derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during ethylation?

Heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO produces two derivatives: the N-ethylated product and the original compound. The ratio depends on solvent polarity and the presence of Bu₄NI, which stabilizes transition states. This highlights the need for precise control of conditions to optimize desired product yields .

Q. What role do by-products play in impurity formation during antibiotic synthesis?

A novel by-product (Compound 4) forms during ethylation. Hydrolysis of Compound 4 yields a precursor (Compound 5) that condenses with piperazine and undergoes decarboxylation, generating a decarboxylated impurity in Norfloxacin. Structural elucidation via MS and NMR is critical to identifying such impurities .

Q. How can click chemistry expand the antimicrobial potential of this compound?

N-propargylation followed by a Sharpless click reaction with azides generates triazole-substituted derivatives. These derivatives show enhanced activity against resistant strains, demonstrating the scaffold’s versatility for medicinal chemistry .

Q. What intermolecular interactions dictate crystal packing in derivatives?

X-ray studies of derivatives like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveal C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions. These non-covalent forces guide molecular arrangement and stability .

Q. How can conflicting data on reaction outcomes be resolved methodologically?

Contradictions in product ratios (e.g., ethylation in DMSO vs. other solvents) require systematic variation of parameters (temperature, catalyst loading) and validation via HPLC or GC-MS. Reproducibility testing under controlled conditions is essential .

Q. What strategies enable the use of this compound in tricyclic antibiotic synthesis?

It serves as a key intermediate for Prulifloxacin. Cyclization reactions introduce thiazeto or naphthyridine moieties, requiring regioselective protection/deprotection of functional groups to maintain core integrity .

Q. Which advanced techniques validate novel derivative structures?

High-resolution MS, 2D NMR (e.g., HSQC, HMBC), and elemental analysis are mandatory. For example, triazole-substituted derivatives are characterized via IR (C≡N stretch) and ¹H NMR (propargyl proton signals) .

Methodological Best Practices

- Synthesis Optimization: Use microwave assistance for Gould-Jacobs reactions to reduce time and improve yield .

- Crystallography: Employ SHELX for refinement, ensuring accurate hydrogen bonding and torsion angle analysis .

- By-Product Monitoring: Implement LC-MS during synthesis to detect and quantify impurities early .

- Biological Screening: Test derivatives against a panel of clinically relevant bacterial and fungal strains, using standardized MIC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.